1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride
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Overview
Description
1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride is a chemical compound with the molecular formula C₅H₆Cl₂O₃S. This compound is known for its unique structure, which includes a cyclopropane ring and both chlorosulfonyl and carbonyl functional groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride typically involves the reaction of cyclopropane derivatives with chlorosulfonyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the chlorosulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Sulfonamides and Sulfonates: Formed from substitution reactions.
Cyclopropane Derivatives: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The cyclopropane ring provides structural rigidity, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Methyl 1-[(Chlorosulfonyl)methyl]cyclopropane-1-carboxylate: Similar in structure but with a carboxylate group instead of a carbonyl chloride group.
Cyclopropanecarboxylic Acid Derivatives: Compounds with similar cyclopropane rings but different functional groups.
Uniqueness: 1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride is unique due to its combination of a cyclopropane ring with both chlorosulfonyl and carbonyl chloride functional groups. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6Cl2O3S |
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Molecular Weight |
217.07 g/mol |
IUPAC Name |
1-(chlorosulfonylmethyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H6Cl2O3S/c6-4(8)5(1-2-5)3-11(7,9)10/h1-3H2 |
InChI Key |
TUWWWOKKYMWTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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